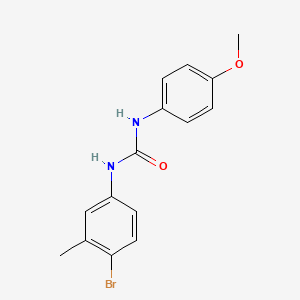
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMBT and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FMBT is not fully understood. However, it is believed that FMBT exerts its effects by inhibiting various enzymes and signaling pathways in cells. FMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMBT inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have demonstrated that FMBT has anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMBT is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, there are also limitations to the use of FMBT in lab experiments. For example, FMBT is relatively unstable and can degrade over time. It is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of FMBT. One area of interest is the development of FMBT-based therapies for the treatment of various diseases. Another area of interest is the study of FMBT as a potential anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Conclusion:
In conclusion, FMBT is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. FMBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, FMBT has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Synthesis Methods
The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or ethanol and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure FMBT.
Scientific Research Applications
FMBT has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FMBT has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-viral agent.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-12-2-4-13(5-3-12)10-18-16(20)19-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALNSIMJXVRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(4-methylbenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)


![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)

